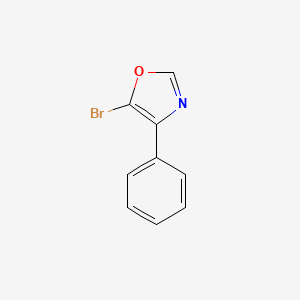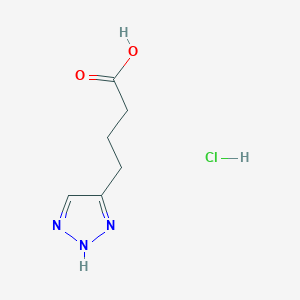
4-(1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride
描述
4-(1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride is a chemical compound that belongs to the class of triazole derivatives It is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
作用机制
Target of Action:
The primary targets of TBTA-HCl are related to its role as a linker and a functional moiety . As a linker, it connects different molecular components, facilitating the design of novel bioactive and pharmacoactive entities. Additionally, TBTA-HCl exhibits orthogonality development and attractive “Click” properties, making it suitable for various biological and pharmacological targets .
Mode of Action:
TBTA-HCl interacts with its targets through chemical bonds and specific functional groups. Its triazole moiety (1,2,3-triazole) plays a crucial role. The N1 and N2 nitrogen atoms in the triazole ring actively contribute to binding at the active site of enzymes. This interaction leads to changes in the target’s conformation or function, affecting downstream processes .
Biochemical Pathways:
While specific pathways may vary, TBTA-HCl’s impact extends to several areas. For instance:
Pharmacokinetics (ADME Properties):
Result of Action:
TBTA-HCl’s action leads to various molecular and cellular effects:
Action Environment:
Environmental factors play a crucial role in TBTA-HCl’s efficacy and stability:
准备方法
The synthesis of 4-(1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method is widely used due to its efficiency and high yield. The reaction involves the following steps:
Preparation of Azide and Alkyne Precursors: The azide precursor is synthesized from the corresponding halide, while the alkyne precursor is prepared from the corresponding terminal alkyne.
Cycloaddition Reaction: The azide and alkyne precursors are reacted in the presence of a copper catalyst to form the triazole ring.
Hydrochloride Formation: The resulting triazole compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high purity of the final product .
化学反应分析
4-(1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., copper sulfate, palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
4-(1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
相似化合物的比较
4-(1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride can be compared with other triazole derivatives, such as:
4-(1H-1,2,4-Triazol-1-yl)butanoic acid hydrochloride: Similar in structure but with different nitrogen positioning in the triazole ring, leading to different chemical and biological properties.
4-(1-Benzyl-1H-1,2,3-triazol-4-yl)meth-yl]-2H-1,4-benzothiazin-3(4H)-one: Contains additional functional groups that may enhance its biological activity.
4-[(1-Benzyl-1H-1,2,3-triazol-4-yl)meth-yl]-2H-1,4-benzothiazin-3(4H)-one:
The uniqueness of this compound lies in its specific triazole ring structure and the resulting chemical properties, which make it a valuable compound for various applications .
属性
IUPAC Name |
4-(2H-triazol-4-yl)butanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c10-6(11)3-1-2-5-4-7-9-8-5;/h4H,1-3H2,(H,10,11)(H,7,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVXZBDDXNLVJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1CCCC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



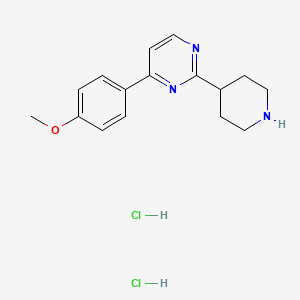
![2-{[(tert-butyldimethylsilyl)oxy]methyl}pyrrolidine](/img/structure/B3380752.png)
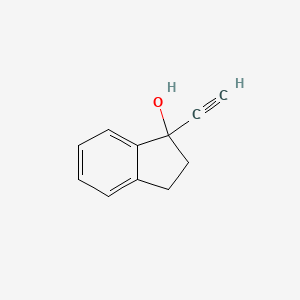
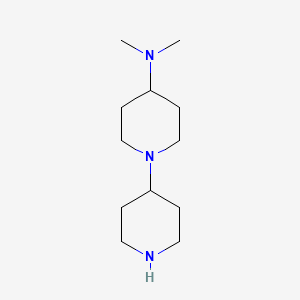
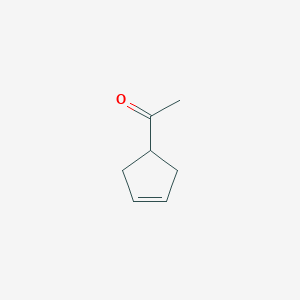
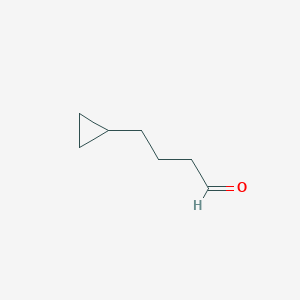
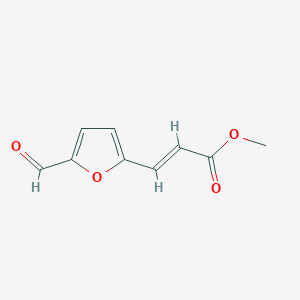
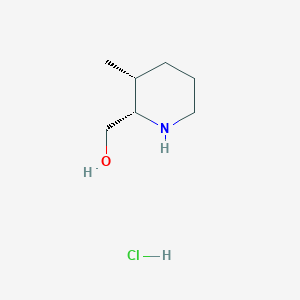
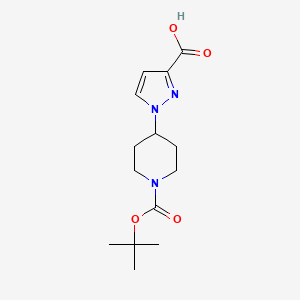


![(2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid](/img/structure/B3380837.png)
